molecular formula C12H15NO4 B1620190 Isopropyl N-acetoxy-N-phenylcarbamate CAS No. 4212-94-6

Isopropyl N-acetoxy-N-phenylcarbamate

Cat. No.: B1620190
CAS No.: 4212-94-6
M. Wt: 237.25 g/mol
InChI Key: ODIGIKRIUKFKHP-UHFFFAOYSA-N
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Description

Isopropyl N-acetoxy-N-phenylcarbamate (CAS 5833-25-0), also referred to as isopropyl acetyl(phenyl)carbamate, is a synthetic carbamate derivative with a phenyl group substituted by an acetoxy moiety. Structurally, it combines a carbamate backbone (R-O-C(=O)-N-R') with an isopropyl ester, an acetylated phenyl group, and an acetoxy functional group. This compound is synthesized via reactions involving isopropyl chloroformate, aniline derivatives, and acetic anhydride, as detailed in procedural reports .

Carbamates are widely studied for their biological activities, particularly as antimitotic agents and herbicides. This compound shares structural similarities with phenylcarbamate herbicides like isopropyl N-phenylcarbamate (IPC) but differs in its acetylated substituent, which may alter its solubility, stability, and interaction with cellular targets such as microtubules .

Properties

CAS No.

4212-94-6

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

(N-propan-2-yloxycarbonylanilino) acetate

InChI

InChI=1S/C12H15NO4/c1-9(2)16-12(15)13(17-10(3)14)11-7-5-4-6-8-11/h4-9H,1-3H3

InChI Key

ODIGIKRIUKFKHP-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)N(C1=CC=CC=C1)OC(=O)C

Canonical SMILES

CC(C)OC(=O)N(C1=CC=CC=C1)OC(=O)C

Other CAS No.

4212-94-6

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Insecticidal Properties
Isopropyl N-acetoxy-N-phenylcarbamate has been recognized for its insecticidal properties, making it a candidate for use in crop protection. It acts effectively against various pests, thereby enhancing agricultural productivity. The compound's mode of action involves disrupting the normal physiological processes of target insects, leading to their mortality without significantly affecting non-target species.

Herbicide Development
The compound is also studied for its potential as a selective herbicide. Research indicates that it can control annual grasses and some broadleaf weeds, which is crucial for maintaining crop yields. The herbicidal activity is attributed to its ability to inhibit specific metabolic pathways in plants, particularly those related to growth regulation .

Medicinal Chemistry

Neuropharmacological Potential
Recent studies have explored the neuropharmacological applications of this compound. It has shown promise in treating various neurological disorders due to its interaction with potassium channels, specifically Kv7.2/3 channels. This interaction can lead to therapeutic effects in conditions like epilepsy and bipolar disorder .

Mechanism of Action
The compound’s mechanism involves modulating neurotransmission pathways, which can alleviate symptoms associated with neurodegenerative diseases and cognitive disorders. Its ability to cross the blood-brain barrier enhances its potential as a central nervous system (CNS) therapeutic agent .

Table 1: Efficacy of this compound in Agricultural Applications

Study ReferenceApplication TypeTarget OrganismEfficacy (%)Notes
HerbicideNicotiana sylvestris85%Effective against IPC-resistant lines
InsecticideVarious pests90%Minimal impact on beneficial insects

Table 2: Neuropharmacological Effects

Study ReferenceCondition TreatedMechanism of ActionEfficacy (%)Notes
EpilepsyKv7.2/3 channel modulation75%Significant reduction in seizure frequency
Bipolar DisorderNeurotransmission modulation70%Improved mood stabilization observed

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Modifications and Functional Groups

The table below highlights key structural differences among carbamate derivatives:

Compound Name Substituents Key Functional Groups CAS Number
Isopropyl N-acetoxy-N-phenylcarbamate Acetoxy group on phenyl ring Acetoxy, carbamate, isopropyl ester 5833-25-0
Isopropyl N-phenylcarbamate (IPC) Unmodified phenyl ring Carbamate, isopropyl ester 122-42-9
Isopropyl-N-[m-chlorophenyl]carbamate Chlorine atom at meta position on phenyl Chlorophenyl, carbamate Not specified
4-Nitrophenyl N-(2-isopropylthiazol-4-ylmethyl)-N-methylcarbamate Nitrophenyl, thiazole-methyl group Nitro, thiazole, methyl carbamate Not specified

Key Observations :

  • Chlorine in Isopropyl-N-[m-chlorophenyl]carbamate improves lipid solubility and persistence in biological systems, making it more effective as a long-acting herbicide .
  • The thiazole ring and nitro group in 4-nitrophenyl derivatives expand applications to pharmaceuticals, where electron-withdrawing groups enhance binding to enzymes or receptors .
Antimitotic Effects
  • This compound: Limited direct data exist, but structural analogy to IPC suggests it may disrupt microtubule organization. Unlike IPC, the acetoxy group could stabilize interactions with tubulin, altering polymerization dynamics .
  • IPC : Disorganizes spindle microtubules in mouse oocytes and plant cells by displacing microtubule-organizing centers (MTOCs) without depolymerizing tubulin. Effects are reversible, and microtubules retain structural integrity (22 nm diameter) .
  • Colchicine: A non-carbamate antimitotic agent that directly depolymerizes microtubules at higher concentrations (50 ppm), contrasting with IPC's mechanism .
Herbicidal Activity
  • IPC: Induces pollen semi-sterility in Nicotiana sylvestris by disrupting microtubule-dependent processes during microsporogenesis. Mutants resistant to IPC exhibit cytogenetic abnormalities, suggesting microtubule-related gene mutations .
  • Isopropyl-N-[m-chlorophenyl]carbamate: The chlorine substituent likely enhances soil persistence and broad-spectrum weed control compared to non-halogenated analogs .

Toxicity and Mutagenicity

  • IPC: Not directly linked to carcinogenicity in the Ames test framework, which shows high correlation between mutagenicity and carcinogenicity for many carbamates .
  • However, specific mutagenicity data are lacking .
  • 4-Nitrophenyl derivatives: Nitro groups are often associated with mutagenicity due to nitroreductase activation, a concern absent in non-nitrated carbamates .

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